2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid

IMPDH inhibition purine biosynthesis immunosuppression

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid (CAS 1518217-96-3) is a synthetic, heterocyclic building block featuring a 1,2-dimethylimidazole ring substituted at the 5-position with a branched 3-methylbutanoic acid chain. With a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol, it belongs to the class of imidazole-alkanoic acid derivatives and is primarily utilized as a screening compound in early-stage drug discovery.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13301033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)C(C(C)C)C(=O)O
InChIInChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)8-5-11-7(3)12(8)4/h5-6,9H,1-4H3,(H,13,14)
InChIKeyLJQUPHUKGKMKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid: A Differentiated Imidazole Scaffold for IMPDH and HMG-CoA Reductase Screening


2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid (CAS 1518217-96-3) is a synthetic, heterocyclic building block featuring a 1,2-dimethylimidazole ring substituted at the 5-position with a branched 3-methylbutanoic acid chain . With a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol, it belongs to the class of imidazole-alkanoic acid derivatives and is primarily utilized as a screening compound in early-stage drug discovery . Its demonstrated, quantifiable activity against Inosine-5'-monophosphate dehydrogenase (IMPDH) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) provides a verifiable basis for its use in enzymatic inhibition studies, distinguishing it from uncharacterized analogs [1][2].

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid: The Risk of Substituting with an Uncharacterized Imidazole Analog


Imidazole-alkanoic acids are a structurally diverse class, and minor alterations in substitution pattern can lead to dramatic changes in biological activity [1]. The target compound features a specific 3-methylbutanoic acid chain at the 5-position of a 1,2-dimethylimidazole ring. Generic substitution with a des-methyl analog, such as 2-(1H-imidazol-1-yl)-3-methylbutanoic acid, or a regioisomer like 2-(2,3-dimethylimidazol-4-yl)-3-methylbutanoic acid, carries substantial risk because these compounds lack any publicly available quantitative biological activity data for the same targets . Consequently, substituting could lead to a complete loss of the established biochemical activity profile, jeopardizing the reproducibility and interpretability of experimental results.

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid: A Quantitative Evidence Guide for Differentiated Selection


Potent IMPDH Inhibition Activity Quantified by Ki Value

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid acts as a direct inhibitor of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). Unlike its uncharacterized structural analogs, it has a verified Ki of 430 nM for the IMP substrate [1]. This nanomolar-level binding affinity confirms a specific, measurable target engagement that is absent from publicly available data for the nearest analogs, such as 2-(1H-imidazol-1-yl)-3-methylbutanoic acid and 2-(2,3-dimethylimidazol-4-yl)-3-methylbutanoic acid .

IMPDH inhibition purine biosynthesis immunosuppression antiviral anticancer

Consistent IMPDH2 Inhibition Across NAD and NMD Cofactor Sites

Further binding data confirms the compound's ability to inhibit IMPDH2 via distinct cofactor-binding sites. It shows a Ki value of 240 nM for the NAD (Nicotinamide adenine dinucleotide) site and 440 nM for the NMD (Nicotinamide mononucleotide) site [1]. This multi-site inhibition profile, which is not documented for any close structural analog, is a decisive differentiator. It indicates binding versatility, potentially leading to a distinct inhibitory mechanism compared to compounds targeting a single site.

IMPDH inhibition cofactor selectivity mechanism of action allosteric inhibition

Defined Target Selectivity: HMG-CoA Reductase Activity Differentiates its Polypharmacology

The compound has a documented secondary activity against HMG-CoA reductase, with an IC50 of 290,000 nM assessed via inhibition of nonsaponifiable lipid synthesis in a CD rat liver microsomal-cytosol fraction [1]. While the potency is moderate, the existence of this activity is a differentiating characteristic. No other imidazole-alkanoic acid analog in this subclass has been reported to possess dual IMPDH/HMG-CoA reductase activity. This dual-target profile, even if weak for one target, provides a unique seed for polypharmacology screening.

HMG-CoA reductase lipid metabolism polypharmacology selectivity profile drug repurposing

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid: Optimal Application Scenarios Based on Quantitative Evidence


Biochemical Tool for Studying IMPDH2 Multi-Site Inhibition Mechanisms

The compound's documented Ki values against three distinct binding sites on IMPDH2 (IMP substrate, NAD cofactor, and NMD site) make it an ideal biochemical probe to dissect the enzyme's allosteric regulation and catalytic mechanism [1]. Researchers can use this single compound, instead of a panel of uncharacterized molecules, to investigate how different binding modalities affect enzyme function in vitro.

Seed Compound for Dual-Target Polypharmacology Screening (IMPDH/HMG-CoA Reductase)

This is the only compound in its subclass with a confirmed, albeit moderate, dual activity profile against both IMPDH and HMG-CoA reductase [1][2]. It can serve as a foundational hit in phenotypic screening cascades aimed at discovering novel multi-target therapeutics for diseases where modulation of both purine biosynthesis and lipid metabolism is hypothesized to be synergistic.

Validated Positive Control for IMPDH2 High-Throughput Screening (HTS) Assays

With a well-defined, nanomolar-level Ki and a consistent inhibition pattern across multiple binding sites, this compound is an excellent candidate for use as a positive control in IMPDH2 HTS assays [1]. Its distinct chemical structure and favorable purity profile (available at 95%) ensure reliable assay performance, which is a critical requirement for procurement in large-scale screening centers.

Reference Standard for Characterizing New Imidazole-Alkanoic Acid Analogs

Given the quantitative data void for its nearest structural analogs, 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid serves as a crucial reference standard . When synthesizing or evaluating new derivatives within this chemical series, researchers can benchmark their novel compounds' activity directly against this compound's documented inhibition values for IMPDH2 and HMG-CoA reductase, establishing a meaningful structure-activity relationship.

Quote Request

Request a Quote for 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.